

Application Notes: **Sulfamate**-Containing Compounds as Probes for Enzyme Activity

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Compound of Interest

Compound Name: Sulfamate

Cat. No.: B1201201

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Introduction

Sulfamate-containing compounds are a versatile class of molecules that have garnered significant attention in drug discovery and chemical biology. Characterized by a sulfamoyl group ($-\text{OSO}_2\text{NH}_2$ or $-\text{NRSO}_2\text{NH}_2$), these compounds serve as potent and often irreversible inhibitors for specific enzyme families. Their primary utility is as chemical probes to investigate the activity and function of key enzymes, particularly Steroid Sulfatase (STS) and Carbonic Anhydrases (CAs).

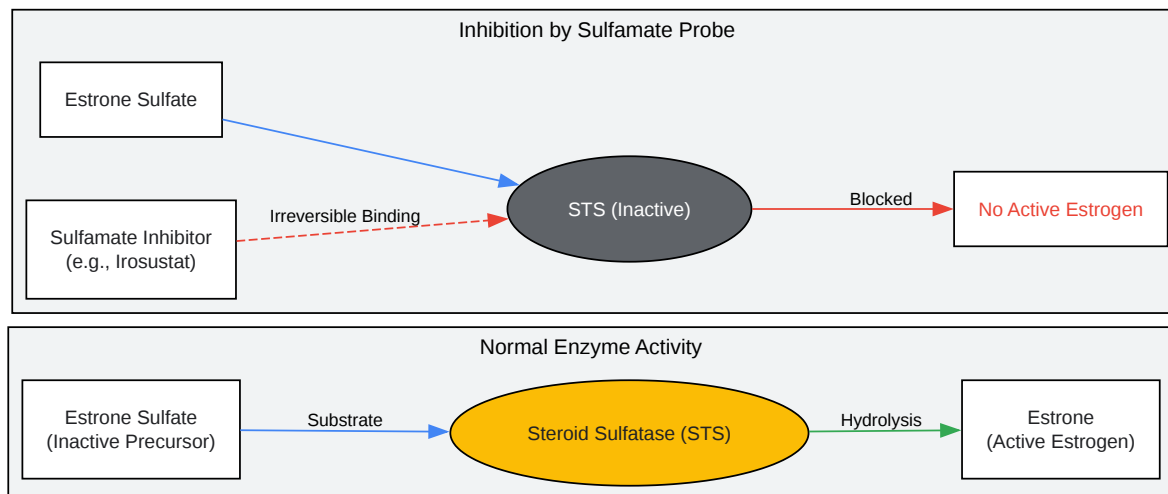
- **Steroid Sulfatase (STS):** An enzyme that plays a pivotal role in the biosynthesis of active steroid hormones by hydrolyzing inactive steroid sulfates into their active forms.[1] Elevated STS activity is implicated in hormone-dependent cancers like breast and prostate cancer, making it a critical therapeutic target.[2][3]
- **Carbonic Anhydrases (CAs):** A family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. CAs are involved in numerous physiological processes, and their dysregulation is associated with diseases such as glaucoma, epilepsy, and cancer.[4]

This document provides detailed protocols and data for utilizing **sulfamate**-containing compounds to probe the activity of these enzymes in both in vitro and cell-based formats.

Principle of the Assay

The use of **sulfamate**-containing compounds as enzyme probes primarily relies on their ability to act as potent, mechanism-based inhibitors. The aryl **sulfamate** ester is a key pharmacophore that targets the active site of sulfatases.

Mechanism of Steroid Sulfatase (STS) Inhibition: Aryl **sulfamate**-based inhibitors are considered irreversible inhibitors of STS. The proposed mechanism involves the transfer of the sulfamoyl group to a unique, post-translationally modified formylglycine residue within the enzyme's active site.[5] This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing its natural substrates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS).[6][7] By measuring the reduction in the hydrolysis of a reporter substrate (either chromogenic or fluorogenic) in the presence of a **sulfamate** compound, one can quantify the compound's inhibitory potency.



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Mechanism of STS inhibition by a **sulfamate**-containing probe.

Applications

- High-Throughput Screening (HTS): The protocols described below are adaptable to HTS formats for discovering novel STS or CA inhibitors from large compound libraries.
- Structure-Activity Relationship (SAR) Studies: These assays are fundamental for medicinal chemists to understand how chemical modifications to a **sulfamate** scaffold affect its inhibitory potency and selectivity.[\[8\]](#)
- Drug Development: By quantifying the potency of **sulfamate** compounds (e.g., determining IC_{50} values), researchers can identify promising lead candidates for treating hormone-dependent cancers and other diseases.[\[9\]](#)[\[10\]](#)
- Target Validation: **Sulfamate** probes can be used in cellular and animal models to confirm the therapeutic relevance of inhibiting a target enzyme like STS.

Data Presentation: Inhibitory Potency of Sulfamate Compounds

The efficacy of **sulfamate**-containing compounds as enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC_{50}) or their inhibition constant (K_i).

Table 1: Inhibitory Potency of **Sulfamate** Probes against Steroid Sulfatase (STS)

Compound Name	Synonym(s)	Target Enzyme	Assay System	IC ₅₀ Value	Reference(s)
Irosustat	STX64, 667-Coumate	Steroid Sulfatase	Purified Enzyme	8 nM	[9]
Steroid Sulfatase	MCF-7 Cells	0.2 nM	[9]		
Steroid Sulfatase	JEG-3 Cells	0.015 - 0.025 nM	[5]		
Estrone-3-O-sulfamate	EMATE	Steroid Sulfatase	Placental Microsomes	18 nM	[11][12][13]
Steroid Sulfatase	MCF-7 Cells	65 pM - 0.83 nM	[6][11][12]		
4-nitroEMATE	Steroid Sulfatase	Placental Microsomes	0.8 nM	[8]	
Steroid Sulfatase	MCF-7 Cells	0.01 nM	[8]		

Table 2: Inhibition Constants (K_i) of Topiramate against Human Carbonic Anhydrase (HCA) Isozymes

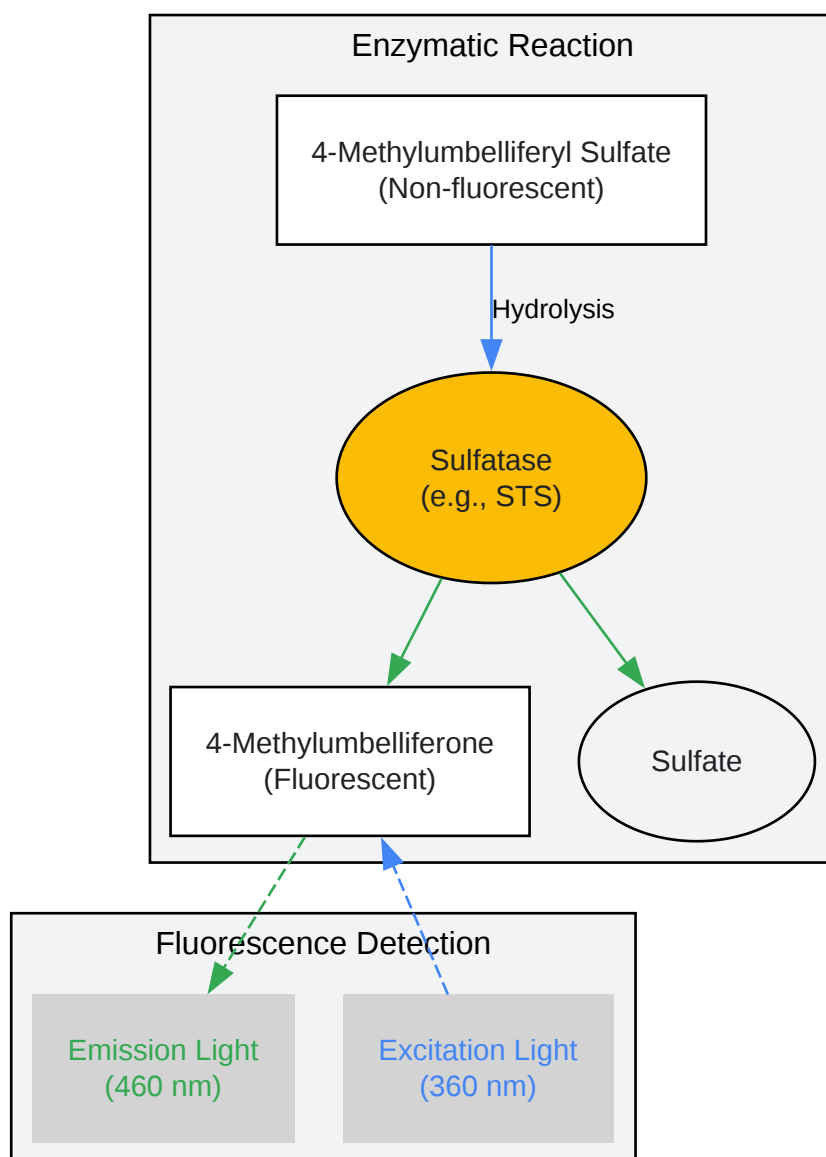
Compound Name	Target Enzyme	K _i Value (μM)	Reference(s)
Topiramate	HCA I	~100	[14][15]
HCA II	0.49 - 7	[14][15][16]	
HCA IV	~10	[14][15]	
HCA VI	>100	[14][15]	

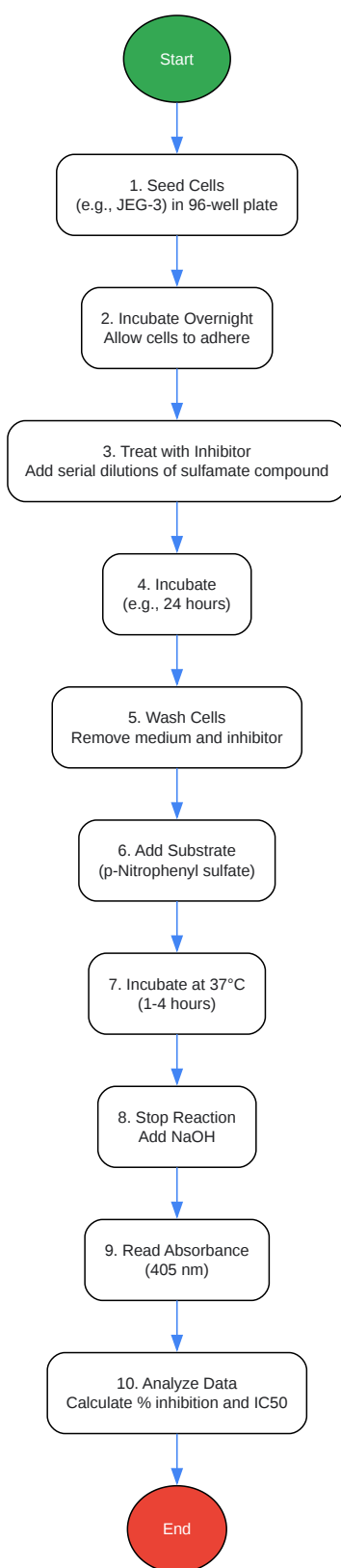
Experimental Protocols

Protocol 1: In Vitro Screening of STS Inhibitors Using a Fluorogenic Substrate

This protocol describes a method to determine the IC₅₀ value of a **sulfamate**-containing compound against STS using the fluorogenic substrate 4-methylumbelliferyl sulfate (4-MUS).

[\[17\]](#)





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